Meglumine ioxithalamate
Description
Historical Context and Development of First-Generation Iodinated Contrast Agents
The journey of iodinated contrast agents began in the early 20th century, shortly after the discovery of X-rays. In 1923, the first instance of urinary tract opacification was reported following an intravenous injection of a 10% sodium iodide solution, which was being used at the time to treat syphilis. radiologykey.com However, the high toxicity of inorganic iodides prompted researchers to seek safer alternatives. radiologykey.com
A significant breakthrough occurred in the late 1920s when German researchers synthesized organic iodine compounds, aiming to detoxify the iodine by binding it to other molecules. radiologykey.comradiologykey.com This led to the development of mono-iodinated and later di-iodinated compounds. radiologykey.com By 1929, the first water-soluble organic iodinated contrast agent, Uroselectan A®, was introduced. jcpres.com
The 1950s marked a pivotal era with the introduction of modern ionic contrast agents based on a tri-iodinated benzoic acid structure. radiologykey.comradiologykey.com This chemical backbone was capable of carrying three iodine atoms, significantly enhancing radiopacity. radiologykey.com In 1952, sodium acetrizoate (Urokon), the first tri-iodinated contrast medium, was introduced into clinical practice. radiologykey.commpijournal.org This was followed in the mid-1950s by sodium diatrizoate, which offered reduced toxicity and became a standard intravascular contrast agent for many years. radiologykey.commpijournal.org These agents, including iothalamate and ioxitalamate which were developed subsequently, are considered first-generation, high osmolar contrast media (HOCM). jcpres.comcar.ca
Chemical Classification and Structural Context of Meglumine (B1676163) Ioxithalamate within Ionic Contrast Media
Meglumine ioxithalamate belongs to the class of ionic, monomeric iodinated contrast media. beilupharma.comdrugbank.com Its chemical structure is that of a salt, formed from two component ions: the ioxithalamic acid anion and the meglumine cation. ncats.ionih.gov
The anion, ioxithalamic acid, is the radiopaque component. Its core structure is a 2,4,6-tri-iodinated benzene (B151609) ring. eimj.orgsnmjournals.org This tri-iodinated ring is fundamental to all modern water-soluble contrast media and is highly effective at attenuating X-rays. radiologykey.comradiologykey.comeimj.org To enhance water solubility and reduce toxicity, side chains are added to the benzene ring. radiologykey.com In the case of ioxithalamic acid, these are an acetamido group and a (2-hydroxyethyl)carbamoyl group. nih.gov
The cation is meglumine, an organic amine derived from the sugar sorbitol. chemicalbook.comncats.io Meglumine is used as a counter-ion to the negatively charged ioxithalamic acid. radiologykey.com The primary function of the meglumine cation is to improve the water solubility of the compound. radiologykey.comchemicalbook.com
As an ionic contrast medium, this compound dissociates in solution into its constituent anion and cation. radiologykey.comeimj.org For every three iodine atoms (on the single anionic structure), two particles (one anion and one cation) are produced in solution. radiologykey.comradiologykey.com This results in a high osmolality, which is a defining characteristic of first-generation ionic contrast media, also known as high-osmolar contrast media (HOCM). radiologykey.comradiologykey.combeilupharma.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H28I3N3O10 |
| Molecular Weight | 839.157 g/mol |
| Component Anion | Ioxitalamic Acid |
| Component Cation | Meglumine |
| Classification | Ionic Monomer, High-Osmolar Contrast Medium (HOCM) |
Source: drugbank.comnih.govgenome.jp
Structure
2D Structure
Properties
CAS No. |
29288-99-1 |
|---|---|
Molecular Formula |
C19H28I3N3O10 |
Molecular Weight |
839.2 g/mol |
IUPAC Name |
3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H11I3N2O5.C7H17NO5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
IFTFXKNYTWAOGK-WZTVWXICSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O |
Other CAS No. |
29288-99-1 |
Synonyms |
meglumine ioxitalamate meglumine ioxithalamate meglumine ioxythalamate methylglucamine ioxitalamate methylglucamine ioxithalamate Telebrix 350 |
Origin of Product |
United States |
Fundamental Principles of X Ray Contrast Enhancement Mediated by Iodinated Compounds
Photoelectric Interaction and K-Edge Phenomena of Iodine in X-ray Attenuation
The primary mechanism by which iodinated compounds enhance image contrast is through the photoelectric effect. radiologykey.com In this interaction, an incident X-ray photon is completely absorbed by an atom, resulting in the ejection of an inner-shell electron. radiologykey.comnumberanalytics.com The probability of this photoelectric absorption is significantly dependent on the atomic number (Z) of the absorbing element and the energy of the X-ray photon. numberanalytics.comxrayphysics.com Specifically, the likelihood is proportional to Z³, meaning elements with higher atomic numbers are much more effective at absorbing X-rays. radiologykey.com
Iodine, with a high atomic number of 53, is substantially more efficient at absorbing X-rays than the primary elements found in soft tissue, such as hydrogen, carbon, and oxygen. numberanalytics.comxrayphysics.com This inherent difference in attenuation is the basis for contrast enhancement.
A critical factor that amplifies iodine's effectiveness is the "K-edge" phenomenon. wikipedia.orgradiologykey.com The K-edge is a sharp, sudden increase in X-ray absorption that occurs when the energy of the incoming photon is just slightly greater than the binding energy of the atom's innermost (K-shell) electrons. wikipedia.orgradiologykey.com For iodine, this binding energy is approximately 33.2 keV. wikipedia.orgradiopaedia.orgwikipedia.org Diagnostic X-ray systems are often operated with an energy spectrum that includes and is just above this 33.2 keV threshold. xrayphysics.comwikipedia.org This strategic alignment maximizes the probability of photoelectric absorption by the iodine atoms in the contrast agent, causing a dramatic increase in X-ray attenuation compared to surrounding tissues. radiologykey.comxrayphysics.comradiologykey.com
Quantitative Relationship between Iodine Concentration and X-ray Attenuation
The degree of X-ray attenuation, and thus the level of contrast enhancement, is directly and linearly related to the concentration of iodine within a tissue. nih.gov When an iodinated contrast agent is introduced into the body, the localized increase in iodine concentration leads to a proportional increase in the tissue's ability to absorb X-rays.
In computed tomography, this relationship is quantified using the Hounsfield scale, where the attenuation values are expressed in Hounsfield Units (HU). Water is assigned a value of 0 HU, while denser materials have higher positive values. Research has consistently demonstrated a linear correlation between the concentration of iodine (measured in milligrams per milliliter, mg/mL) and the corresponding increase in HU. nih.gov For every mg/mL increase in iodine concentration, the CT number typically increases by approximately 25-30 HU. This predictable relationship allows for the quantitative analysis of tissue perfusion and vascularity based on the measured enhancement.
The following table, based on in-vitro studies, illustrates this linear relationship at a common CT scanner tube voltage (120 kVp).
| Iodine Concentration (mg/mL) | Approximate Increase in Attenuation (HU) |
|---|---|
| 0.5 | 12.5 - 15 |
| 1.0 | 25 - 30 |
| 2.0 | 50 - 60 |
| 5.0 | 125 - 150 |
| 10.0 | 250 - 300 |
Theoretical Basis of Contrast Enhancement Mechanisms in Computed Tomography and Radiography
The theoretical foundation of contrast enhancement in both radiography and CT lies in the differential attenuation of X-rays. radiopaedia.org By introducing a high-atomic-number material like iodine into a specific anatomical region, the attenuation of that region is significantly increased relative to the surrounding tissues. radiopaedia.orgdroracle.ai
In Radiography , which produces a two-dimensional projection image, areas with higher X-ray attenuation (like bone or a vessel filled with an iodinated agent) absorb more X-rays. This results in fewer photons reaching the detector, creating a "brighter" or more opaque appearance on the final image. This allows for the clear visualization of structures, such as blood vessels in angiography, that would otherwise be indistinguishable from adjacent soft tissues.
In Computed Tomography (CT) , the process is more complex, involving the reconstruction of a three-dimensional volume from multiple X-ray projections. The fundamental principle remains the same: the presence of iodine increases the X-ray attenuation in the tissue where it is distributed. droracle.ai The CT scanner's computer reconstructs this data, assigning higher HU values to the iodine-enhanced tissues. nih.gov This results in these structures appearing brighter on the cross-sectional images, providing clear delineation of vascular networks, organ perfusion, and disruptions in tissue barriers, such as in tumors or areas of inflammation. radiopaedia.orgdroracle.ai Dual-energy CT techniques can further exploit iodine's K-edge properties to create "iodine maps" or virtual non-contrast images, enhancing diagnostic capabilities. radiopaedia.orgwikipedia.org
Synthetic Methodologies and Chemical Derivatization Pathways Relevant to Iodinated Contrast Agents
Synthesis of Ioxitalamic Acid Precursors
The synthesis of ioxitalamic acid, the active iodinated component of Meglumine (B1676163) Ioxithalamate, is a sequential process that builds complexity around a central benzene (B151609) ring. A common industrial synthesis route begins with methyl 5-nitroisophthalate as the starting material. google.com This method involves a series of four primary chemical transformations: amidation, reduction, iodination, and acetylation. google.com
The initial step is an amidation reaction . Methyl 5-nitroisophthalate is reacted with ethanolamine (B43304) to form the corresponding N-(2-hydroxyethyl) amide, yielding 5-nitro-N-(2-hydroxyethyl)-isophthalamic acid.
This is followed by a catalytic reduction step. The nitro group on the aromatic ring of the intermediate is reduced to a primary amine. google.com This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, converting the nitro-compound into 5-amino-N-(2-hydroxyethyl)-isophthalamic acid. google.com
The crucial iodination step introduces the iodine atoms that are responsible for X-ray attenuation. The 5-amino-N-(2-hydroxyethyl)-isophthalamic acid is treated with iodine monochloride (ICl). google.com This electrophilic substitution reaction places three iodine atoms onto the activated aromatic ring at positions 2, 4, and 6, resulting in the formation of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid. google.com
The final step in forming the ioxitalamic acid precursor is acetylation . The remaining primary amino group at position 5 is acetylated, commonly using acetic anhydride (B1165640) or a similar acetylating agent. google.com This reaction yields the final product: ioxitalamic acid, chemically known as 5-acetamido-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid. google.comnih.gov
The table below summarizes the key stages in a representative synthesis of Ioxitalamic Acid.
Table 1: Key Stages in the Synthesis of Ioxitalamic Acid
| Step | Reaction Type | Starting Material | Key Reagents | Product/Intermediate |
|---|---|---|---|---|
| 1 | Amidation | Methyl 5-nitroisophthalate | Ethanolamine | 5-nitro-N-(2-hydroxyethyl)-isophthalamic acid |
| 2 | Reduction | 5-nitro-N-(2-hydroxyethyl)-isophthalamic acid | H₂, Pd/C Catalyst | 5-amino-N-(2-hydroxyethyl)-isophthalamic acid |
| 3 | Iodination | 5-amino-N-(2-hydroxyethyl)-isophthalamic acid | Iodine Monochloride (ICl) | 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid |
Salt Formation Mechanisms: Ioxitalamic Acid and Meglumine
Ioxitalamic acid itself has limited solubility in water, which is a critical requirement for an intravascular contrast agent. To overcome this, it is converted into a highly soluble salt by reacting it with an appropriate base. chemicalbook.com Meglumine ioxithalamate is the product of an acid-base reaction between ioxitalamic acid and meglumine. pharmacompass.comnih.govdrugbank.com
Ioxitalamic acid is an organic acid, with its acidic nature conferred by the carboxylic acid group (-COOH) on the tri-iodinated benzene ring. nih.gov Meglumine, a sorbitol derivative, is an organic amine and acts as a base. chemicalbook.com Its basicity stems from the lone pair of electrons on the nitrogen atom of its N-methylamino group. chemicalbook.com
The formation of the salt is a classic acid-base neutralization. A proton (H⁺) is transferred from the carboxylic acid group of ioxitalamic acid to the nitrogen atom of meglumine. This results in the formation of two ionic species: the negatively charged ioxithalamate carboxylate anion and the positively charged protonated meglumine cation (megluminium). These oppositely charged ions are held together by strong electrostatic forces, forming the ionic compound this compound. nih.gov This conversion from a neutral acid to an ionic salt drastically increases the compound's polarity and, consequently, its aqueous solubility. solubilityofthings.com
Structural Elucidation and Characterization in the Context of Synthesis
Following the synthesis of this compound, rigorous analytical characterization is essential to confirm the chemical identity, structure, and purity of the final product. A suite of spectroscopic and chromatographic techniques is employed for this purpose. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. Proton (¹H) NMR spectroscopy is particularly powerful for verifying the structure of both the ioxithalamate and meglumine components of the salt. researchgate.net For analysis, a sample is typically dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O). researchgate.net The resulting spectrum provides definitive information:
Identification : The chemical shifts, integration values (proton counts), and splitting patterns of the resonance signals confirm the presence of all expected molecular fragments. For instance, characteristic signals for the acetyl group's methyl protons (-COCH₃) on the ioxithalamate moiety and the N-methyl group (-NCH₃) on the meglumine moiety would be observed at distinct parts of the spectrum. researchgate.net
Quantitation : The purity of the substance and the stoichiometric ratio of ioxithalamate to meglumine can be determined by comparing the integration of specific, well-resolved proton signals against a certified internal standard. researchgate.net For example, the signal from the methyl protons of the acetyl group of ioxithalamate can be compared to the signal from the methyl protons of the meglumine component to confirm a 1:1 molar ratio. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another critical technique, primarily used to assess the purity of the compound. acs.org By passing the sample through a column with a specific stationary phase, HPLC can separate the main compound from any unreacted starting materials, intermediates, or synthesis by-products.
Other analytical methods are also used to provide a complete characterization profile. acs.org
Table 2: Analytical Characterization Methods for this compound
| Analytical Technique | Purpose in Characterization | Information Obtained |
|---|---|---|
| Proton NMR (¹H NMR) | Structural confirmation and quantification | Provides a map of the proton framework, confirming the presence and connectivity of functional groups in both ioxithalamate and meglumine. Allows for stoichiometric analysis of the salt. researchgate.net |
| Carbon-13 NMR (¹³C NMR) | Structural confirmation | Complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. acs.org |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation | Separates the target compound from impurities, allowing for precise purity determination. acs.org |
| UV Spectroscopy | Identification and quantification | The iodinated aromatic ring exhibits a characteristic UV absorbance profile that can be used for identification and concentration measurement. acs.org |
| Elemental Analysis | Confirmation of elemental composition | Determines the percentage composition of elements (C, H, N, I), which must match the theoretical values for the molecular formula C₁₉H₂₈I₃N₃O₁₀, providing crucial confirmation of the iodine content. acs.org |
Advanced Analytical Methodologies for the Characterization and Quantification of Meglumine Ioxithalamate
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For a compound like Meglumine (B1676163) Ioxithalamate, which is a salt composed of an organic acid and an amino sugar, chromatographic methods are essential for assessing purity and stability.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of Meglumine Ioxithalamate. Given that meglumine itself lacks a significant UV chromophore, its detection can be challenging. However, various HPLC methods have been developed to overcome this, often focusing on the analysis of meglumine in pharmaceutical formulations. nih.govresearchgate.net
One successful approach involves the use of an ion-pairing reagent in the mobile phase. nih.govresearchgate.net This method allows for the retention and separation of the highly polar meglumine on a non-polar stationary phase. A typical method would employ a C18 column, such as an Agilent Eclipse XDB-C18, with a mobile phase containing an anionic pairing reagent like octane-1-sulfonic acid. nih.govresearchgate.net Detection can be achieved using a Refractive Index Detector (RID) or a Diode Array Detector (DAD). nih.govresearchgate.net
For the analysis of the complete this compound salt, a mixed-mode stationary phase column, such as the Primesep 100, can be utilized. sielc.com This type of column offers a combination of reversed-phase and ion-exchange properties, allowing for the simultaneous analysis of both the ioxithalamic acid and meglumine components. A simple isocratic mobile phase of water, acetonitrile, and a sulfuric acid buffer is often sufficient for separation, with detection methods compatible with Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). sielc.com
The following table summarizes typical HPLC conditions for the analysis of meglumine, a key component of this compound:
| Parameter | Method 1 | Method 2 |
| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) nih.govresearchgate.net | Primesep 100 sielc.com |
| Mobile Phase | Mobile phase with octane-1-sulfonic acid nih.govresearchgate.net | Water, Acetonitrile, and Sulfuric Acid buffer sielc.com |
| Detection | RID or DAD nih.govresearchgate.net | MS, ELSD, or CAD sielc.com |
| Analysis Type | Quantitative determination of meglumine nih.govresearchgate.net | Retention and analysis of meglumine sielc.com |
Advancements in Rapid Chromatographic Separations
In the fast-paced environment of pharmaceutical quality control, the speed of analysis is a critical factor. Advancements in chromatographic technology have led to the development of rapid separation methods that significantly reduce run times without compromising resolution. For the analysis of this compound, this can be achieved by optimizing several parameters.
Increasing the column temperature can decrease the viscosity of the mobile phase, leading to higher flow rates and faster elution times. For instance, a separation that takes approximately 13 minutes at 37°C could potentially be completed in under 7 minutes by increasing the temperature to 40°C and adjusting the flow rate. nih.gov Additionally, the use of columns with smaller particle sizes (sub-2 µm) can enhance efficiency and allow for faster separations.
However, it is crucial to consider the stability of the analyte under elevated temperatures. For some compounds, higher temperatures can lead to degradation, resulting in the appearance of extraneous peaks in the chromatogram. chromatographyonline.com Therefore, a balance must be struck between speed and the integrity of the sample. In cases where thermal degradation is a concern, operating at a lower temperature, even if it results in broader peaks, is preferable to ensure the purity of the collected fractions. chromatographyonline.com
Spectroscopic Approaches for Structural Confirmation and Quantitative Determination
Spectroscopic techniques provide invaluable information about the molecular structure and concentration of a substance. For this compound, a combination of spectroscopic methods is employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and quantitative analysis of this compound. Proton NMR (¹H NMR) can be used for the direct assay of both iothalamate and meglumine in commercial solutions and bulk material. researchgate.net
A simple and direct method involves dissolving the sample in deuterium (B1214612) oxide (D₂O) and adding a known amount of an internal standard, such as sodium acetate (B1210297). researchgate.net The quantification is then based on the integration of specific resonance signals corresponding to each component. For instance, the protons of the acetyl group (CH₃-CO-) in iothalamate typically resonate at approximately 2.25 ppm, while the methyl group (CH₃-N-) of meglumine appears around 2.38 ppm. researchgate.net The methyl group of the acetate internal standard can be found at about 1.92 ppm. researchgate.net This method has been shown to be accurate and precise, with mean recoveries of 99.7% for iothalamic acid and 99.9% for meglumine. researchgate.net
The following table outlines the key proton NMR signals used for the quantification of this compound components:
| Component | Functional Group | Approximate Chemical Shift (ppm) |
| Iothalamate | CH₃-CO- | 2.25 researchgate.net |
| Meglumine | CH₃-N- | 2.38 researchgate.net |
| Sodium Acetate (Internal Standard) | CH₃-CO- | 1.92 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Methods
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of compounds that absorb light in the UV-Vis region. While meglumine itself does not have a strong UV chromophore, the ioxithalamic acid component of this compound does, allowing for its quantification using this method.
UV spectrophotometric methods have been developed for the determination of meglumine, likely through derivatization or by analyzing the ioxithalamate counter-ion. For quantitative analysis, the drug is typically measured at a specific wavelength, with a linearity range established to ensure accuracy. For example, a UV spectrophotometric method for meglumine has been reported with a quantitative determination at 254 nm and a linearity range of 10-60 µg/ml. researchgate.net
Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to reduce background interference. First, second, and third derivative methods have been developed for meglumine determination at wavelengths of 247 nm, 216 nm, and 266 nm, respectively, all within the same linearity range of 10-60 µg/ml. researchgate.net When performing HPLC analysis with UV detection, it is crucial to select a wavelength that corresponds to the absorption maximum of the analyte to ensure optimal sensitivity. sielc.com
Mass Spectrometry (MS) for Identification and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its potential impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a highly sensitive and specific analytical method.
The mass spectrum of this compound will show peaks corresponding to the molecular ions of both ioxithalamic acid and meglumine. For ioxitalamic acid, tandem mass spectrometry (MS-MS) analysis in positive ionization mode reveals characteristic fragmentation patterns. The top five peaks observed for ioxitalamic acid are at m/z values of 583.7347, 516.8755, 498.8642, 455.8226, and 390.9784. nih.gov
LC-MS methods have been developed using instruments such as a TripleTOF 5600 SCIEX with an electrospray ionization (ESI) source in positive mode. nih.gov Using a C18 column, the precursor ion for ioxitalamic acid ([M+H]⁺) is observed at an m/z of 644.7875. nih.gov The fragmentation of this precursor ion provides further structural information.
The following table presents key mass spectrometry data for the ioxitalamic acid component of this compound:
| Parameter | Value |
| Ionization Mode | Positive nih.gov |
| Precursor m/z ([M+H]⁺) | 644.7875 nih.gov |
| Top 5 MS-MS Peaks (m/z) | 583.7347, 516.8755, 498.8642, 455.8226, 390.9784 nih.gov |
| LC-MS Instrument Type | LC-ESI-QTOF nih.gov |
Electroanalytical and Biosensor Applications in Contrast Media Analysis
The analysis of iodinated contrast media such as this compound is increasingly benefiting from the development of sophisticated electroanalytical techniques and novel biosensors. These modern methods offer high sensitivity and selectivity, which are crucial for both pharmaceutical quality control and biomedical research.
An example of electroanalytical methodology is the use of a nanocomposite anode, such as TiO2-Ni(SO4)0.3(OH)1.4, for the electrocatalytic oxidation of meglumine. researchgate.net In a study, this composite material, prepared via a hydrothermal method, demonstrated effective oxidation of meglumine in a highly alkaline medium. researchgate.net The material, characterized by Ni(SO4)0.3(OH)1.4 nanobelts dispersed on TiO2 nanoaggregates, was coated onto a porous graphite (B72142) rod and showed good adherence and electrocatalytic activity. researchgate.net This approach is applicable to the analysis of meglumine both as a pure substance and within a formulation like gadoterate (B1198928) meglumine. researchgate.net
Biosensors represent another frontier in the analysis of contrast agents. While specific biosensors for this compound are not extensively documented in the provided results, the broader field of biosensor development for diagnostic imaging agents is rapidly advancing. researchgate.netmyu-group.co.jp Liposomes, for instance, are being explored as versatile carriers for diagnostic imaging agents and as key components in biosensor construction. myu-group.co.jp Their biocompatibility, high surface area, and ability to encapsulate various molecules make them excellent candidates for developing sensitive detection systems. myu-group.co.jp The application of nanomaterials, such as gold nanoparticles and quantum dots, is also a significant trend in biosensor technology, offering enhanced signal amplification and sensitivity. researchgate.net These technologies hold promise for the future development of specific biosensors for iodinated contrast media.
The principles of these advanced analytical tools are summarized in the table below:
| Analytical Approach | Principle | Application in Contrast Media Analysis | Key Advantages |
| Electroanalytical Methods | Measurement of an electrical property (e.g., current, potential) to determine the concentration of an analyte. Techniques include voltammetry and chronoamperometry. | Quantification of meglumine through electrocatalytic oxidation at a modified electrode surface. researchgate.net | High sensitivity, potential for miniaturization, and cost-effectiveness. |
| Biosensors | Utilization of a biological recognition element (e.g., enzyme, antibody) coupled with a transducer to generate a measurable signal upon interaction with the target analyte. | Future potential for rapid and specific detection of iodinated contrast agents like this compound in biological or pharmaceutical samples. researchgate.netmyu-group.co.jp | High specificity, potential for real-time analysis, and point-of-care applications. myu-group.co.jp |
Quality Control and Research Applications of Analytical Methodologies
Analytical methodologies are fundamental to ensuring the quality of this compound formulations and are indispensable tools in related research.
In the realm of quality control, techniques such as High-Performance Liquid Chromatography (HPLC) are well-established for the determination of meglumine in pharmaceutical products. researchgate.netnih.gov One validated HPLC method utilizes an ion-pairing reagent in the mobile phase to achieve separation on a C18 column, allowing for the quantification of meglumine. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), also serves as a powerful tool for the identification and assay of components in pharmaceutical samples, including this compound. researchgate.net These methods are crucial for verifying the identity, purity, and concentration of the active pharmaceutical ingredients and excipients in the final product, ensuring it meets regulatory standards.
Research applications of these analytical techniques are diverse. For instance, studies comparing the palatability of different oral iodinated contrast media, including this compound (Telebrix®), rely on accurate preparation of standard dilutions, which is verified by analytical methods. nih.govresearchgate.net In such studies, contrast media are diluted to a specific iodine concentration to ensure a fair comparison. nih.govresearchgate.net
Furthermore, analytical methods are employed in studies investigating the effects and properties of contrast agents. For example, in research assessing fecal tagging quality for CT colonography, the concentration of the iodine-based contrast agent is a critical parameter that is controlled and verified analytically. researchgate.net Studies on the genotoxicity of ioxitalamate have utilized Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the chemical composition of substances used in the research. mdpi.comresearchgate.net
The table below outlines key analytical methods and their applications in the quality control and research of this compound.
| Analytical Method | Application in Quality Control | Application in Research |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of meglumine in solid dosage forms. nih.gov | Used to ensure accurate concentrations of contrast media in comparative studies. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification and assay of iothalamate meglumine in pharmaceutical samples. researchgate.net | Characterization of starting materials and products in synthetic chemistry research. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Not explicitly mentioned for routine QC in the provided text, but has the potential for impurity profiling. | Identification of chemical constituents in related research materials. mdpi.comresearchgate.net |
| UV-Vis Spectrophotometry | Can be used for the quantitative determination of the drug at specific wavelengths. researchgate.net | Employed in various assays to determine the concentration of solutions. |
Molecular and Cellular Interactions of Meglumine Ioxithalamate: in Vitro Investigations
Direct Binding and Recognition Mechanisms with Immune System Components (e.g., MHC Molecules, T-cell Receptors)
The interaction between contrast media and components of the immune system is a critical area of investigation for understanding hypersensitivity reactions. The adaptive immune system relies on the specific recognition of antigens by T-cell receptors (TCRs) when presented by Major Histocompatibility Complex (MHC) molecules. ufl.eduthno.org T-cells, such as helper and cytotoxic T-cells, are activated when their TCRs bind to these peptide-MHC complexes on the surface of antigen-presenting cells (APCs) or other nucleated cells. thno.orgfrontiersin.org This binding, stabilized by co-receptors like CD8, initiates a signaling cascade leading to an immune response. thno.orgfrontiersin.org
While the direct binding of meglumine (B1676163) ioxithalamate to MHC or TCRs is not extensively detailed in the provided results, the mechanisms of immune recognition provide a framework for potential interactions. It is hypothesized that contrast media might interact with receptors on activated memory T-cells. richtlijnendatabase.nl Some bacterial superantigens, for instance, can trigger T-cell activation by binding to both TCR and MHC class II molecules, and in some cases, this activation can occur even in the absence of MHC class II binding, relying on interactions with the TCR and other co-stimulatory molecules. frontiersin.org This suggests that direct or indirect interactions with immune receptors are plausible mechanisms for initiating a response. The immune system is designed to recognize a vast array of antigens, and its components work together to maintain a healthy immune balance. futurumcareers.commdpi.com
Cellular Responses to Osmolarity and Ionicity of Contrast Media
The physicochemical properties of contrast agents, particularly their osmolality and ionic nature, significantly influence their interactions with cells. Meglumine ioxithalamate is classified as a high-osmolality contrast medium (HOCM), meaning it has a much higher concentration of particles in solution compared to blood. snmjournals.orgslideshare.netdrugbank.com
The high osmolality of agents like this compound is a primary driver of cellular-level disturbances. snmjournals.org When introduced into a biological environment, hypertonic solutions draw water out of cells, leading to dehydration, cell deformation, and reduced plasticity, particularly in red blood cells (RBCs). snmjournals.orgtandfonline.com This osmotic effect can cause crenation of RBCs (echinocyte formation) and is proportional to the contrast media's osmolality. tandfonline.com
Beyond the osmotic stress, there is evidence of direct chemotoxicity, where the contrast media molecules themselves interfere with cellular structures. tandfonline.comrsna.org Studies have shown that ionic hyperosmolar agents can have a deleterious effect on vascular endothelial cells, causing osmotic cellular shrinkage, the formation of intercellular gaps, and even endothelial shedding. researchgate.net In vitro experiments on renal tubular cells demonstrated that ioxithalamate induced stronger cytotoxic effects compared to other low-osmolar and iso-osmolar contrast media at equivalent iodine concentrations. rsna.org This suggests that factors beyond hyperosmolality contribute to cellular damage. rsna.org The toxicity of various contrast media on cell cultures was found to be strongly dependent on osmolality; however, some specific molecular effects are also implicated, as equiosmolar solutions of saline or mannitol (B672) were better tolerated. nih.gov
Table 1: In Vitro Cytotoxicity of Various Iodinated Contrast Media on LLC-PK1 Renal Tubular Cells
This table presents the comparative cytotoxicity of different contrast media based on MTT conversion, which indicates cell viability. Lower percentages signify higher cytotoxicity.
| Contrast Medium | Type | MTT Conversion (% of control) at 75 mg I/mL |
|---|---|---|
| Ioxithalamate | Ionic, High-Osmolar | 4% |
| Ioversol | Non-ionic, Low-Osmolar | 32% |
| Iomeprol-300 | Non-ionic, Low-Osmolar | 34% |
| Iodixanol | Non-ionic, Iso-Osmolar | 40% |
| Iotrolan | Non-ionic, Iso-Osmolar | 41% |
Data sourced from a 2005 study in Radiology. rsna.org
The ionic nature of this compound also plays a role in its biological effects. slideshare.net Ionic contrast media dissociate into charged particles (a radiopaque anion and a cation, such as sodium or meglumine) in solution, which contributes to their high osmolality. slideshare.netoup.com This ionic character can lead to "chemotoxicity," with effects observed on neurons, myocardial cells, and capillary endothelium. slideshare.net
Ionic contrast agents have been shown to cause more pronounced endothelial injury compared to non-ionic agents. researchgate.net An in vivo study using a rat model demonstrated that the ionic agent ioxithalamate had a clear harmful effect on the endothelium, leading to reversible focal cell injury, whereas the non-ionic agent iomeprol (B26738) showed no such detectable side effect. researchgate.net The increased endothelial permeability caused by ionic media can lead to conditions like pulmonary edema. researchgate.net The development of non-ionic, low-osmolality contrast media was a direct response to mitigate these adverse effects attributed to high osmolality and ionicity. oup.comfrontiersin.org
Modulation of Cellular Signaling Pathways
Anaphylactoid, or non-IgE-mediated, reactions to contrast media are often linked to the direct degranulation of mast cells and basophils, leading to the release of inflammatory mediators. frontiersin.orgmedicinearticle.com this compound has been shown to act as an incomplete secretagogue, directly stimulating these cells to release preformed mediators like histamine (B1213489) and tryptase. nih.gov
In vitro studies using purified human basophils and mast cells from different tissues demonstrated that ioxithalamate induces the release of these mediators. nih.govncats.io Specifically, ioxithalamate at concentrations of 0.3-0.5 M caused a concentration-dependent release of histamine from basophils. nih.gov It also triggered the release of both histamine and tryptase from mast cells isolated from human lung and heart tissue, but notably not from skin mast cells. nih.govncats.io This release occurs without the involvement of IgE antibodies, distinguishing it as an anaphylactoid mechanism. medicinearticle.com The process is believed to involve direct stimulation of the cells or activation of the complement system. medicinearticle.commdpi.com Tryptase is considered a more specific marker for mast cell activation than histamine. nih.gov
Table 2: Mediator Release Induced by Ioxithalamate In Vitro
This table summarizes the findings on mediator release from different immune cells when exposed to ioxithalamate.
| Cell Type | Tissue Source | Mediator Released | Effective Concentration |
|---|---|---|---|
| Basophils | Peripheral Blood | Histamine | 0.3-0.5 M |
| Mast Cells | Lung | Histamine, Tryptase | Yes (concentration not specified) |
| Mast Cells | Heart | Histamine, Tryptase | Yes (concentration not specified) |
| Mast Cells | Skin | None | No release observed |
Data sourced from a 1996 study in Inflammation Research. nih.gov
Genotoxicity and Cytogenetic Effects in Cultured Cells
The potential for chemical agents to cause genetic damage (genotoxicity) is a significant toxicological concern. Studies have investigated the cytogenetic effects of iodinated contrast media, including this compound, on cultured cells.
Research has demonstrated that various contrast agents can induce chromosomal aberrations and the formation of micronuclei (a sign of chromosomal damage) in human lymphocytes in vitro. rsna.orgwho.int One study specifically evaluated the cytogenetic effects of sodium-meglumine ioxithalamate (Telebrix 38) on the lymphocytes of patients, showing an increase in chromosomal aberrations when combined with CT scans. scielo.brscielo.br Other triiodobenzoic acid derivatives, the core structure of many contrast agents, have also been shown to inhibit mitosis and induce micronuclei. rsna.org While some studies suggest that these effects may be related to the enhancement of the radiation dose by the contrast media, others point to a direct chemical clastogenic (chromosome-breaking) effect. who.int
However, the evidence is not entirely uniform. For instance, a study on two potential impurities of a related contrast agent, iopamidol (B1672082), found that while computer models predicted mutagenicity, the compounds were not mutagenic in the bacterial reverse mutation (Ames) test. nih.gov This highlights the complexity of assessing genotoxicity and the need for multiple testing methods.
Induction of Chromosome and Chromatid Aberrations
In vitro investigations have demonstrated that iodinated contrast media, including those containing ioxithalamate, can induce cytogenetic damage. Studies on human peripheral lymphocytes have been particularly revealing. When lymphocytes were exposed to meglumine iothalamate, a component of this compound, an increase in chromatid gaps and breaks was observed. rsna.org Furthermore, when the contrast material was present during irradiation, the frequency of both chromosome and chromatid aberrations increased significantly with rising concentrations of the agent. rsna.org
While some studies are conducted in vivo, their findings on the fundamental clastogenic (chromosome-breaking) potential of the compound are relevant to its in vitro effects. For instance, the administration of sodium-meglumine ioxithalamate has been associated with a notable increase in chromosomal aberrations in the lymphocytes of patients. scielo.brallenpress.comwho.int The types of damage observed include both structural and numerical abnormalities, indicating an interaction with the genetic material of the cell. scielo.br The mechanism for this damage has been suggested to be related not necessarily to a specific molecule but potentially to the ionicity, osmolality, and iodine content of the contrast medium. scielo.br
A clastogenic response in an in vitro mammalian cell chromosome aberration assay is typically defined by a dose-responsive increase in the percentage of cells with aberrations, with one or more dose levels showing a statistically significant elevation compared to the control group. epa.gov
Assessment of Sister Chromatid Exchanges
Sister chromatid exchange (SCE) analysis is a sensitive cytogenetic test used to detect the interchange of DNA between the two sister chromatids of a duplicating chromosome. mersin.edu.trfrontiersin.org An elevated frequency of SCEs is an indicator of genetic damage and the mutagenic potential of a chemical substance. mersin.edu.tr
In vitro experiments have directly implicated meglumine iothalamate in causing such genetic alterations. Additional examinations in studies focusing on chromosomal aberrations revealed that the contrast agent itself was capable of inducing sister chromatid exchanges in lymphocytes. rsna.org This finding suggests a direct genotoxic effect of the compound on the DNA, separate from its radiosensitizing properties. The formation of SCEs is often linked to DNA lesions that interfere with DNA replication. frontiersin.org The induction of SCEs by this compound points to its potential to act as a genotoxic agent under certain experimental conditions. rsna.orgnih.gov
Effects on Cell Proliferation Dynamics
The proliferation of cells is a complex, highly regulated process. Chemical agents can interfere with this process, leading to cytostatic (slowing cell growth) or cytotoxic (cell-killing) effects. A delay in the cell cycle can be observed through metrics like the mitotic index (MI) and replication index (RI). mersin.edu.tr
In vitro studies have shown that meglumine iothalamate can have a significant impact on cell proliferation. When human lymphocytes were exposed to the contrast agent in conjunction with radiation, it induced a marked delay in cell proliferation. rsna.org This effect was particularly pronounced in lymphocytes that had sustained more severe chromosome damage. rsna.org Such a delay suggests an interference with the cell cycle progression, potentially as a result of the cell's response to DNA damage, which can arrest the cycle to allow for repair.
Reactive Oxygen Species Generation and Oxidative Stress Induction
A significant body of evidence points to the generation of reactive oxygen species (ROS) and subsequent oxidative stress as a key mechanism in the cellular effects of iodinated contrast media. nih.govscite.ainih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell's antioxidant defenses to neutralize them. mdpi.com
In vitro and preclinical models demonstrate that this compound administration is associated with increased oxidative stress. nih.govmdpi.com The pathophysiology is thought to involve factors like vasoconstriction and renal ischemia, which lead to the formation of ROS. scite.ai Chronic conditions such as hyperglycemia can exacerbate the oxidative stress induced by contrast agents. nih.govd-nb.info
The induction of oxidative stress by this compound has been quantified by measuring various biomarkers. Studies have reported increased levels of lipid peroxidation products, such as malondialdehyde (MDA), measured as thiobarbituric acid-reactive substances (TBARS). nih.govmdpi.comresearchgate.net Additionally, an increase in nitric oxide (NO) and a corresponding decrease in the activity of key antioxidant enzymes like catalase (CAT) and levels of glutathione (B108866) (GSH) have been observed, indicating the depletion of the cell's antioxidant capacity. mdpi.comresearchgate.net This surge in ROS and the resulting oxidative damage can affect cellular components including DNA, lipids, and proteins, contributing to the observed cytotoxicity and genotoxicity. nih.gov
Interactive Data Table: Summary of In Vitro Findings for this compound
| Endpoint Assessed | Observation | Cellular/Molecular Effect | Reference(s) |
| Chromosomal Aberrations | Increase in chromatid gaps and breaks. | Genotoxicity, Clastogenicity | rsna.org |
| Sister Chromatid Exchanges (SCEs) | Induction of SCEs in lymphocytes. | Genotoxicity, DNA Damage | rsna.org |
| Cell Proliferation | Marked delay in lymphocyte proliferation. | Cytostatic/Cytotoxic Effects | rsna.org |
| Oxidative Stress Markers | Increased Malondialdehyde (MDA/TBARS). | Lipid Peroxidation | nih.govmdpi.comresearchgate.net |
| Oxidative Stress Markers | Decreased Catalase (CAT) and Glutathione (GSH). | Depletion of Antioxidant Defenses | mdpi.comresearchgate.net |
Preclinical in Vivo Investigations of Meglumine Ioxithalamate: Mechanistic Insights
Animal Models for Studying Systemic and Organ-Specific Responses
To investigate the systemic and organ-specific effects of meglumine (B1676163) ioxithalamate, researchers have predominantly utilized rodent models, particularly rats. nih.govelsevier.esnih.govresearchgate.netnih.govscispace.comscielo.brd-nb.infonih.govelsevier.esnih.gov Wistar and Sprague-Dawley rats are commonly chosen for these studies due to their well-characterized physiology and susceptibility to induced pathological conditions that mimic human diseases. nih.govelsevier.es
A significant focus of preclinical research has been on understanding the impact of meglumine ioxithalamate in the presence of pre-existing conditions known to increase the risk of contrast-induced acute kidney injury (CI-AKI). nih.govresearchgate.netnih.gov To this end, diabetic rat models are frequently established, most commonly through the administration of streptozotocin (B1681764) (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas. elsevier.esnih.govresearchgate.netnih.govscispace.comelsevier.esnih.gov The resulting hyperglycemia and associated metabolic changes in these animals create a clinically relevant model for studying the nephrotoxic potential of this compound in a vulnerable population. elsevier.esnih.govresearchgate.netnih.govscispace.comelsevier.esnih.gov Some studies also employ models of chronic kidney disease (CKD), such as the 5/6 nephrectomy model, to investigate the compound's effects in the context of pre-existing renal impairment. nih.gov
These animal models allow for the controlled administration of this compound and subsequent monitoring of a wide range of physiological and biochemical parameters. This includes the assessment of renal hemodynamics, glomerular filtration rate, and markers of kidney injury. nih.govelsevier.esnih.govresearchgate.netscispace.com Furthermore, these models are invaluable for studying the compound's distribution in various tissues and for investigating cellular and molecular mechanisms of toxicity. elsevier.esresearchgate.netnih.gov
Extravasation and Tissue Distribution Mechanisms in Preclinical Models
The movement of this compound from the intravascular space into the surrounding soft tissues, a phenomenon known as extravasation, and its subsequent distribution throughout the body are critical aspects of its pharmacokinetic profile. Preclinical studies in animal models have provided insights into the factors influencing these processes.
The physicochemical properties of contrast media, including osmolarity, play a significant role in their tissue distribution and potential for extravasation. researchgate.netnih.gov Studies in animal models have shown a relationship between higher osmolarity contrast media and cellular lysis, which is believed to contribute to tissue damage following extravasation. nih.gov this compound, being an ionic monomer, has a higher osmolarity compared to non-ionic contrast agents. nih.govscience.gov This characteristic is thought to contribute to its greater tissue diffusibility. researchgate.net
Following intravenous administration, this compound is distributed throughout the extracellular fluid space. Its clearance from the body is primarily via renal excretion. researchgate.net In preclinical models, the concentration of the contrast agent in various tissues can be measured over time to understand its distribution kinetics. These studies have demonstrated that the diffusion and excretion phases of this compound can vary between species. researchgate.net For instance, the diffusion and excretion processes appear to be slower in humans compared to dogs. researchgate.net The greater tissue diffusibility of ioxithalamate, attributed in part to its osmolarity, can lead to significant variations in plasma iodine concentrations among individuals. researchgate.net
Investigation of Specific Organ System Responses
The primary focus of preclinical investigations into this compound has been its effects on the renal system, given that the kidneys are the main route of its elimination and a primary site of potential toxicity.
Renal Responses and Molecular Pathogenesis in Diabetic Models
The use of diabetic animal models has been instrumental in elucidating the heightened susceptibility to this compound-induced renal injury in the context of diabetes. elsevier.esnih.govresearchgate.netnih.govscispace.comscielo.brd-nb.infoelsevier.esnih.gov These studies consistently demonstrate that diabetic animals experience more severe renal dysfunction following administration of the contrast agent compared to their non-diabetic counterparts. nih.govnih.govresearchgate.netscispace.com This is evidenced by significant reductions in glomerular filtration rate and renal blood flow, alongside increases in markers of kidney damage. nih.govelsevier.esnih.govresearchgate.netscispace.com
The underlying molecular pathogenesis of this increased vulnerability is multifactorial and involves a complex interplay of hemodynamic and cellular mechanisms.
A key mechanism implicated in this compound-induced renal injury is the induction of renal vasoconstriction, leading to medullary hypoxia. researchgate.netscielo.brd-nb.infoelsevier.esnih.gov In diabetic models, the administration of this compound leads to a sustained decrease in renal blood flow, in contrast to the transient increase or sustained elevation observed in healthy control animals. nih.gov This prolonged vasoconstriction is thought to be a major contributor to the development of CI-AKI. scielo.brd-nb.infoelsevier.es
The pathophysiology of this vasoconstriction is complex and may involve an imbalance in vasoactive substances. d-nb.info Chronic hyperglycemia in diabetes is associated with increased levels of vasoconstrictors like endothelin and angiotensin, which can exacerbate the vasoconstrictive effects of the contrast agent. d-nb.info Furthermore, the high osmolality and viscosity of this compound can increase intratubular pressure, further compromising renal blood flow and contributing to parenchymal hypoxia. scielo.br This hypoxic environment can then trigger a cascade of inflammatory processes and cellular damage. scielo.brelsevier.es
A substantial body of evidence from preclinical diabetic models points to a critical role for oxidative stress and the generation of reactive oxygen species (ROS) in the pathogenesis of this compound-induced renal injury. elsevier.esresearchgate.netnih.govscispace.comscielo.brd-nb.infonih.govelsevier.es The diabetic state itself is characterized by a pro-oxidant environment, and the administration of this compound appears to exacerbate this, leading to a synergistic increase in oxidative damage. scielo.brelsevier.es
Studies have shown that diabetic rats treated with this compound exhibit increased levels of markers of oxidative stress, such as urinary peroxides and thiobarbituric acid-reactive substances (TBARS), and a depletion of antioxidant defenses, including reduced thiol levels in renal tissue. elsevier.esresearchgate.netscispace.comelsevier.es The generation of ROS, including superoxide (B77818) anions and hydroxyl radicals, can damage cellular components like lipids, proteins, and DNA, leading to cellular dysfunction and injury. nih.govnih.govelsevier.esmdpi.com The mechanisms underlying this increased ROS production are linked to both the direct effects of the contrast agent and the altered renal hemodynamics. scielo.brelsevier.es The resulting renal vasoconstriction and hypoxia can stimulate the production of ROS, creating a vicious cycle of cellular damage. scielo.brelsevier.es
The culmination of renal vasoconstriction, hypoxia, and oxidative stress is cellular injury, which can manifest as both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govelsevier.es In vitro and in vivo studies suggest that the direct tubular toxicity of iodinated contrast agents can stimulate the production of ROS, which in turn can damage mitochondria and nuclear DNA, ultimately triggering apoptotic and necrotic pathways. nih.govelsevier.es
In the context of diabetic models, the administration of this compound leads to histological evidence of tubular cell damage, including vacuolization and edema. elsevier.eselsevier.es While the precise molecular pathways of apoptosis and necrosis induced by this compound are still under investigation, it is understood that these forms of cell death contribute significantly to the decline in renal function observed in CI-AKI. nih.govelsevier.esishen365.com The activation of these cell death pathways is a critical event in the progression from initial renal insult to clinically significant kidney injury. ishen365.comnih.gov
Modulation of Protective Pathways (e.g., Heme Oxygenase-1 System)
Preclinical research has shed light on the interaction between the iodinated contrast agent this compound and crucial cellular protective pathways, particularly the Heme Oxygenase-1 (HO-1) system. The HO-1 system is a vital defense mechanism against oxidative stress, and its modulation in the context of contrast agent administration is of significant interest, especially in conditions that heighten the risk of kidney injury.
A key preclinical study investigated the role of HO-1 in a model of contrast-induced acute kidney injury (CI-AKI) in diabetic rats. science.govfda.govnih.gov In this research, this compound was used to induce CI-AKI in diabetic Wistar rats. science.govfda.gov The study aimed to determine if inducing HO-1 could offer protection against the nephrotoxic effects of the contrast agent in a diabetic setting. science.govfda.govnih.gov
The findings from this study demonstrated that the administration of this compound to diabetic rats led to a significant decline in kidney function. This was evidenced by decreased creatinine (B1669602) clearance and increased levels of urinary neutrophil gelatinase-associated lipocalin (NGAL), a biomarker for kidney injury. science.govfda.gov Furthermore, the use of this compound was associated with increased oxidative and nitrosative stress, as indicated by elevated levels of urinary peroxides and thiobarbituric acid-reactive substances, along with reduced levels of thiol in kidney tissue. fda.gov Histological examination of the kidneys revealed tubular cell vacuolization and edema. fda.gov
Crucially, the study explored the effects of hemin, an HO-1 inducer, administered prior to the this compound. science.govfda.gov The induction of HO-1 was found to ameliorate the negative effects of the contrast agent. science.govfda.gov Treatment with the HO-1 inducer improved kidney function, reduced urinary NGAL levels, and decreased the tubular injury score. fda.gov Moreover, it boosted the endogenous thiol-based antioxidant levels. fda.gov These results highlight the renoprotective effects of the HO-1 system in the setting of this compound-induced kidney injury in a preclinical diabetic model, suggesting that HO-1 helps to reduce oxidative stress and prevent cell necrosis. science.govfda.govnih.gov
Research Findings on this compound and the Heme Oxygenase-1 System in a Preclinical Diabetic Model
| Parameter | Effect of this compound in Diabetic Model | Effect of HO-1 Induction Prior to this compound |
| Kidney Function | Decreased creatinine clearance | Improved kidney function |
| Kidney Injury Biomarker | Increased urinary NGAL levels | Reduced urinary NGAL levels |
| Oxidative Stress | Increased urinary peroxides and thiobarbituric acid-reactive substances; Reduced kidney tissue thiol levels | Increased endogenous thiol-based antioxidant levels |
| Kidney Histology | Tubular cell vacuolization and edema | Reduced tubular injury score |
Imaging Principles of Bowel Opacification in Preclinical Models
The fundamental principle of bowel opacification in preclinical imaging with an agent like this compound is to enhance the contrast between the gastrointestinal (GI) tract and surrounding tissues during computed tomography (CT) scans. This is achieved by filling the lumen of the stomach, small intestine, and large intestine with a substance that has a different X-ray attenuation than the soft tissues of the abdomen.
This compound is a water-soluble, iodinated contrast medium. The iodine atoms in its structure are effective at attenuating X-rays, thus increasing the radiodensity of the structures they fill. When administered orally or rectally in preclinical animal models, a dilute solution of this compound mixes with the contents of the GI tract. During a CT scan, the iodinated solution within the bowel absorbs more X-ray photons than the surrounding tissues, appearing brighter on the resulting images. This process of opacification allows for clear delineation of the intestinal loops from adjacent organs, vasculature, and potential pathologies.
In preclinical research, such as studies involving mouse or rat models of GI diseases, clear visualization of the bowel is essential. nih.gov Micro-CT scanners, which provide high spatial resolution for small animal imaging, are often employed. progmedphys.org The principles of imaging are similar to clinical CT but on a much smaller scale. progmedphys.org Effective bowel opacification in these models helps in assessing intestinal anatomy, motility, and identifying abnormalities like tumors, inflammation, or perforations.
The selection of a contrast agent in preclinical studies also considers factors such as transit time through the GI tract and potential effects on the animal's physiology. An ideal oral contrast agent for preclinical CT imaging should provide homogenous and adequate opacification of the entire bowel without causing significant adverse effects or interfering with the biological processes being studied. While specific preclinical studies detailing the imaging principles of this compound for bowel opacification are not extensively available in the provided search results, the general principles of iodinated contrast agents in CT imaging apply. The goal is to achieve a sufficient level of luminal enhancement to distinguish the bowel from other structures, which is critical for accurate anatomical and pathological assessment in preclinical research.
Comparative Preclinical Research and Mechanistic Distinctions of Meglumine Ioxithalamate
Comparative Analysis of Biological Responses with Other Iodinated Contrast Agents in Preclinical Models
Preclinical studies have highlighted differences in biological responses between meglumine (B1676163) ioxithalamate and other iodinated contrast agents, particularly lower-osmolarity non-ionic agents. These differences are observed in various physiological systems.
An in-vitro study on the sickling phenomenon, a critical factor in patients with sickle cell anemia, found that the ionic agent meglumine iothalamate (a closely related compound) caused significantly more sickling than the non-ionic agent iopamidol (B1672082) at the same concentration. nih.gov This suggests that the ionic nature and high osmolarity of agents like meglumine ioxithalamate can induce more pronounced cellular changes under certain conditions.
Another in-vitro investigation examined the effects of various contrast agents on red blood cell aggregation. While ionic media, including meglumine diatrizoate and meglumine iodamide, resulted in the formation of a few rouleaux (stacked, coin-like formations), non-ionic media like iopromide, iopamidol, and iohexol (B1672079) were associated with irregular red cell aggregates in a high percentage of samples. nih.gov
Furthermore, research on platelet function demonstrated that the ionic agent meglumine iothalamate inhibited platelet aggregation and secretion at lower concentrations (≥11 mg iodine/ml) compared to the newer, low-osmolality agents iopamidol and sodium meglumine ioxaglate (>30 mg iodine/ml). nih.gov This indicates a greater potential for interference with hemostasis by high-osmolarity ionic agents in preclinical models. nih.gov
Table 1: Comparative Biological Effects of Ionic vs. Non-Ionic Contrast Agents in Preclinical Models
| Biological Response | Ionic Agent (e.g., Meglumine Iothalamate/Ioxithalamate) | Non-Ionic Agent(s) (e.g., Iopamidol, Iohexol) | Key Finding | Reference |
|---|---|---|---|---|
| Sickling Phenomenon | Higher incidence of sickling | Significantly less sickling | Non-ionic agents are preferable for patients with sickle cell anemia. | nih.gov |
| Red Blood Cell Aggregation | Few rouleaux formations | Irregular aggregates in 78-100% of samples | Different patterns of aggregation observed between agent classes. | nih.gov |
| Platelet Function Inhibition | Inhibition at lower concentrations (≥11 mg iodine/ml) | Inhibition at higher concentrations (>30 mg iodine/ml) | Ionic agents show greater inhibition of platelet function. | nih.gov |
Characterization of Extracellular Contrast Media Behavior
The behavior of this compound following administration is characterized by its rapid distribution within the extracellular space. Due to its water-soluble nature, it does not readily cross intact cell membranes. patsnap.com
Distribution: Once administered, this compound and similar agents are confined primarily to the intravascular (blood vessels) and interstitial (the fluid-filled spaces between cells) compartments. patsnap.com This distribution pattern is typical for extracellular fluid markers. The volume of distribution for ioxithalamate has been reported as 194 ml/kg. drugbank.com Studies in preclinical models assume that agents like meglumine iothalamate are distributed mainly in the extracellular fluid compartment. nih.gov
Pharmacokinetics: The pharmacokinetics of iodinated contrast media generally follow a biphasic pattern. This involves an initial, rapid diffusion phase from the plasma into the interstitial fluid, followed by a slower elimination phase, which is primarily through urinary excretion. drugbank.com Ioxithalamate is not typically metabolized in the body, and its rapid clearance from plasma is indicative of this. drugbank.com In preclinical studies with normal renal function, the elimination half-life is approximately 1.1 hours. drugbank.com
Notably, comparative pharmacokinetic studies in dogs have shown that ioxithalamate exhibits greater tissue diffusibility compared to other agents like iocarmate or ioxaglate. This results in different plasma concentration curves over time and underscores the importance of molecular size, liposolubility, and protein binding in determining the specific extracellular behavior of each contrast agent. nih.gov Protein binding for iodinated monomers like ioxithalamate is generally weak or negligible. drugbank.com
Future Directions and Emerging Research Avenues in Meglumine Ioxithalamate Studies
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Elucidation
To more deeply understand the biological journey and mechanistic underpinnings of iodinated contrast agents (ICM) like meglumine (B1676163) ioxithalamate, research is moving beyond conventional preclinical models. The development of sophisticated in vitro and in vivo systems is critical for elucidating the nuanced interactions between contrast media and biological systems.
Advanced In Vitro Models:
The scientific community is increasingly adopting human-based in vitro models, particularly 3D phenotypic cell models of disease, to better replicate human biology. technologynetworks.com These models aim to capture key aspects of human tissues, including specific architecture, cell-to-cell interactions, and the dynamics of the extracellular matrix. technologynetworks.com Technologies at the forefront of this shift include:
Organoids and Spheroids: These 3D cultures offer high biological fidelity but can be challenging to scale and standardize. technologynetworks.com
Organ-on-a-Chip Systems: These microfluidic devices can simulate the complex environments of human organs, allowing for controlled studies of contrast agent permeability and cellular responses under flow conditions. technologynetworks.comnih.gov
Scaffold-Based 3D Cultures: These provide a structural framework for cells to grow in a more physiologically relevant manner. technologynetworks.com
One example of an innovative in vitro setup is a hollow fiber module (HFM) designed to study the permeability characteristics of contrast agents using MRI. nih.gov This system allows for investigations under well-defined conditions, enabling the classification and systematic comparison of different contrast agents based on their molecular weight and extravasation kinetics. nih.gov Such models are instrumental in moving beyond simple cytotoxicity assays to ask more meaningful biological questions about how contrast agents interact within complex, spatially defined microenvironments. technologynetworks.com
Advanced In Vivo and Ex Vivo Models:
While in vitro models offer control and scalability, in vivo models remain essential for understanding systemic effects. The porcine model, for instance, has been utilized to study the activation of the complement system in vivo following the administration of contrast agents. nih.gov Furthermore, ex vivo models, such as using coronary arteries from explanted human hearts, provide a valuable platform for comparative studies. Research has employed such models to compare the influence of different iodinated contrast media on atherosclerotic plaque attenuation in CT coronary angiography, demonstrating that various agents can have a similar influence on plaque imaging profiles. nih.gov These advanced models, both in vitro and in vivo, are crucial for generating the detailed mechanistic data needed to inform the next generation of contrast media research.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Characterize Biological Interactions
The advent of high-throughput "omics" technologies has revolutionized the ability to investigate biological systems holistically. frontiersin.org By simultaneously analyzing a wide range of biological molecules, researchers can gain unprecedented insights into the molecular networks affected by substances like meglumine ioxithalamate. oup.commdpi.com Integrating proteomics (the study of proteins) and metabolomics (the study of metabolites) is a key emerging avenue for characterizing the intricate biological interactions of iodinated contrast media. nih.govresearchgate.net
These technologies serve as powerful tools to discover genomic mutations, analyze epigenomic modifications, and track abnormal transcription and translation, thereby advancing our understanding of complex biological processes. nih.gov In the context of contrast media, omics can reveal disease-related associations and patterns that were previously unobservable. nih.govplos.org
Key Applications in Contrast Media Research:
Biomarker Discovery: Urinary proteomics, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is being employed to identify potential new biomarkers related to the effects of contrast agents. plos.org By comparing the protein profiles of different patient groups, researchers can identify differentially expressed proteins that may shed light on the underlying biological mechanisms of contrast media interactions. plos.org
Mechanistic Insights: A quantitative proteomic approach has been used to compare the response of thyroid tissue to iodinated contrast media versus sodium iodide. nih.gov This research identified unique and common differentially expressed proteins, providing a basis for understanding how ICM can perturb thyroid function at the molecular level. nih.gov
Metabolic Profiling: Metabolomics can be used to assess changes in small-molecule metabolites following contrast agent administration. nih.gov For example, liquid chromatography-mass spectrometry (LC-MS) has been used to measure iodide concentration in thyroid tissues after exposure to ICM, offering a direct way to quantify a key metabolic effect. nih.gov
The integration of omics data with advanced imaging techniques provides unique advantages for research. oup.comopenmedscience.com This multi-modal approach, combining molecular profiling with anatomical and functional imaging, can create a more comprehensive picture of how contrast agents behave and interact within a living system, laying the groundwork for more precise and personalized applications in the future. oup.comopenmedscience.com
Rational Design Principles for Novel Iodinated Contrast Agents Based on Mechanistic Understanding
The search for safer and more effective iodinated contrast agents is an ongoing challenge and a significant area of research. nih.gov A key future direction is the move towards "rational design," an approach that uses a deep understanding of structure-activity relationships (SAR) to create new molecules with specific, improved properties. nih.govnih.gov This contrasts with earlier methods that relied more on serendipitous discovery. The fundamental principle is that the chemical structure of a contrast agent, including its tri-iodinated benzene (B151609) ring and various side chains, dictates its physicochemical and pharmacological properties. researchgate.net
The rational design process involves several key steps:
Identifying a Scaffold: Researchers identify a core molecular structure, or scaffold, that has desirable properties. For instance, the 3,3′,5,5′-tetrachloro-2-iodo-4,4′-bipyridine structure has been proposed as a novel chemical scaffold for designing new biologically active molecules. mdpi.comresearchgate.net
Understanding Structure-Activity Relationships (SAR): By systematically modifying the chemical structure and observing the effects on biological activity, researchers can build a detailed understanding of SAR. nih.govmdpi.com This involves exploring how different functional groups and their positions on the molecule influence its interactions with biological targets. nih.govnih.gov For example, studies have shown that for certain molecules, the presence of iodine as a halogen-bond donor is crucial for its binding activity. mdpi.comresearchgate.net
Computational Modeling: In silico docking studies are used to explore and predict the possible binding modes of newly designed molecules with target proteins. mdpi.comresearchgate.net This computational approach helps to prioritize which candidate molecules are most likely to be successful, saving time and resources in the synthesis and testing phases.
Chemical Synthesis and Evaluation: Promising candidates identified through SAR studies and computational modeling are then synthesized. mdpi.comresearchgate.net This often involves multi-step chemical reactions, such as palladium-catalyzed coupling reactions to install specific substituents on the molecular scaffold. mdpi.comresearchgate.net The newly created compounds are then evaluated in preclinical models to confirm their properties.
This methodical approach, grounded in a mechanistic understanding of how molecular structure relates to biological function, paves the way for the development of next-generation iodinated contrast agents. mdpi.comresearchgate.net The goal is to create novel agents with tailored properties, potentially including enhanced imaging characteristics and an improved interaction profile within the body. mdpi.comspectrumxray.comfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
